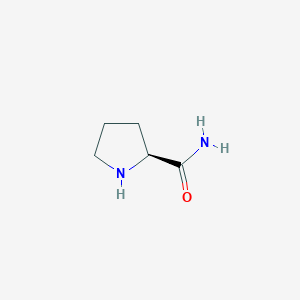

L-Prolinamid

Übersicht

Beschreibung

L-Prolinamide is an organic compound derived from L-proline, an amino acid. It is characterized by the presence of an amide functional group attached to the proline structure. This compound is significant in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Wissenschaftliche Forschungsanwendungen

L-Prolinamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Medizin: Dient als Zwischenprodukt bei der Synthese verschiedener Arzneimittel.

Industrie: Wird bei der Produktion von Polymeren und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Rolle als Katalysator in chemischen Reaktionen aus. Bei Aldolreaktionen bildet es Wasserstoffbrückenbindungen mit Substraten, wodurch die Aktivierungsenergie reduziert und die Enantioselektivität erhöht wird . Die molekularen Ziele umfassen Aldehyde und Ketone, die sich in Gegenwart von this compound-Derivaten umwandeln.

Ähnliche Verbindungen:

L-Prolin: Die Ausgangsaminoäure, von der this compound abgeleitet ist.

L-Prolinmethylesterhydrochlorid: Ein Zwischenprodukt bei der Synthese von this compound.

L-Prolincarbamylchlorid: Ein weiteres Zwischenprodukt im Syntheseprozess.

Einzigartigkeit: this compound ist aufgrund seiner hohen optischen Reinheit und Effizienz als Katalysator in enantioselektiven Reaktionen einzigartig. Seine Fähigkeit, stabile Zwischenprodukte zu bilden und verschiedene chemische Umwandlungen zu ermöglichen, macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .

Wirkmechanismus

Target of Action

L-prolinamide primarily targets the protein prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Thrombin then acts as a serine protease that converts soluble fibrinogen into insoluble strands of fibrin, as well as catalyzing many other coagulation-related reactions.

Mode of Action

It is known that l-prolinamide and its derivatives show enzyme inhibitory activity

Biochemical Pathways

It is suggested that l-prolinamide may play a role in the regulation of protein degradation . This could potentially affect various biochemical pathways, given the crucial role of protein degradation in numerous biological processes.

Result of Action

It is known that l-prolinamide and its derivatives have enzyme inhibitory activity . This suggests that L-prolinamide may have the potential to modulate enzymatic reactions within cells, which could have various downstream effects on cellular function.

Action Environment

The action of L-prolinamide can be influenced by various environmental factors. For instance, the amidation process of L-prolinamide has been shown to be prone to racemization, which can be avoided using biocatalysis . Furthermore, the solubility of L-prolinamide in organic solvents can also affect its action . These factors need to be taken into account when considering the use of L-prolinamide in different environments.

Biochemische Analyse

Biochemical Properties

L-prolinamide interacts with various enzymes and proteins in biochemical reactions. Specifically, it has been found to inhibit the activity of the angiotensin-converting enzyme (ACE) . The inhibitory activity of L-prolinamide and its derivatives has been confirmed through molecular docking studies .

Cellular Effects

The effects of L-prolinamide on cells are primarily related to its role as an ACE inhibitor . By inhibiting ACE, L-prolinamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, L-prolinamide exerts its effects through binding interactions with biomolecules, specifically ACE . This binding interaction leads to the inhibition of ACE, which in turn can lead to changes in gene expression .

Metabolic Pathways

L-prolinamide is involved in the renin-angiotensin system through its inhibition of ACE

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Prolinamide can be synthesized through several methods. One common approach involves the reaction of L-proline with ammonia in the presence of a biocatalyst. This method is advantageous as it avoids racemization and uses environmentally friendly solvents . Another method involves the reaction of L-proline with triphosgene, diphosgene, or phosgene in solvents like anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile to form L-proline carbamyl chloride. This intermediate is then further condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride, which undergoes ammonolysis to yield L-prolinamide .

Industrial Production Methods: Industrial production of L-prolinamide often employs the biocatalytic method due to its high efficiency and environmentally friendly nature. The use of immobilized enzymes and optimized reaction conditions allows for high yields and purity of the product .

Analyse Chemischer Reaktionen

Reaktionstypen: L-Prolinamid unterliegt verschiedenen chemischen Reaktionen, darunter Amidierung, Aldolreaktionen und Hydrolyse. Amidierung beinhaltet die Bildung einer Amidbindung, die bei der Synthese vieler Arzneimittel entscheidend ist . Von this compound-Derivaten katalysierte Aldolreaktionen werden verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden, die in der organischen Synthese unerlässlich sind .

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Amidierung: This compound mit hoher optischer Reinheit.

Aldolreaktionen: Enantioselektive Aldolprodukte mit hohem enantiomeren Überschuss.

Vergleich Mit ähnlichen Verbindungen

L-Proline: The parent amino acid from which L-prolinamide is derived.

L-Proline Methyl Ester Hydrochloride: An intermediate in the synthesis of L-prolinamide.

L-Proline Carbamyl Chloride: Another intermediate in the synthesis process.

Uniqueness: L-Prolinamide is unique due to its high optical purity and efficiency as a catalyst in enantioselective reactions. Its ability to form stable intermediates and facilitate various chemical transformations makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

L-prolinamide, a derivative of the amino acid proline, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and agriculture.

Overview of L-Prolinamide

L-prolinamide is formed when the carboxylic acid group of proline is converted into an amide. This modification enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical applications. The compound exhibits several biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Synthesis of L-Prolinamide

The synthesis of L-prolinamide can be achieved through various methods, including enzyme-catalyzed reactions and traditional organic synthesis. Recent advancements have highlighted racemization-free amidation processes that yield high purity L-prolinamide efficiently:

- Enzyme-Catalyzed Amidation : Utilizing engineered enzymes to catalyze the reaction between unprotected L-proline and ammonia in organic solvents has shown promising results with minimal racemization .

- Chemical Synthesis : Traditional methods involve the reaction of proline derivatives with amines under controlled conditions to yield L-prolinamide .

Antioxidant Activity

L-prolinamide has been evaluated for its antioxidant properties. A study demonstrated that derivatives synthesized from L-proline exhibited significant antioxidant activity. For instance, compounds derived from phthalimide showed IC50 values ranging from 20.45 to 27.3 μM, indicating potent activity compared to standard antioxidants .

| Compound | IC50 (μM) | Standard |

|---|---|---|

| Compound 1 | 27.3 | BHA (44.2) |

| Compound 4 | 25.0 | BHA (44.2) |

Anti-inflammatory Activity

Research has indicated that L-prolinamide derivatives possess anti-inflammatory properties. Inhibitory studies on lipoxygenase enzymes revealed that certain derivatives exhibit strong inhibition comparable to established anti-inflammatory agents .

Antimicrobial Activity

L-prolinamide has shown promising antimicrobial effects against various pathogens. A study reported that it exhibited significant antibacterial activity against Pythium species, highlighting its potential as an agricultural biopesticide . Additionally, molecular docking studies indicated that L-prolinamide derivatives could serve as effective inhibitors against specific microbial targets .

The biological activities of L-prolinamide can be attributed to several mechanisms:

- Cell Signaling Modulation : L-proline has been shown to influence cell differentiation and proliferation through the mTOR signaling pathway. This pathway is crucial for regulating cellular growth and metabolism .

- Histone Deacetylase Inhibition : Cadmium complexes with L-prolinamide have demonstrated potent inhibition of histone deacetylases (HDACs), which are involved in epigenetic regulation and cancer progression .

Case Studies

- Differentiation Induction in Stem Cells : A study demonstrated that supplementation with L-proline could induce differentiation in embryonic stem cells, suggesting a role in developmental biology .

- Anticancer Potential : Research involving cadmium-L-proline complexes revealed their ability to inhibit HDAC activity effectively, leading to apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

(2S)-pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226268 | |

| Record name | Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7531-52-4 | |

| Record name | L-Prolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7531-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007531524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-pyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD6PQK9DHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is L-prolinamide primarily known for in the realm of chemistry?

A1: L-prolinamide is widely recognized for its efficacy as an organocatalyst, particularly in asymmetric aldol reactions. [, , , ] These reactions are fundamental for constructing carbon-carbon bonds and generating chiral molecules, which are crucial in various fields, including pharmaceuticals, agrochemicals, and materials science.

Q2: How does L-prolinamide facilitate asymmetric aldol reactions?

A2: L-prolinamide functions as a chiral catalyst by promoting the formation of an enamine intermediate upon reaction with a ketone. [, ] This chiral enamine then reacts with an aldehyde, leading to the formation of a new carbon-carbon bond in a highly stereoselective manner, ultimately resulting in the formation of a β-hydroxy ketone with a defined stereochemistry.

Q3: What are the advantages of using L-prolinamide as a catalyst compared to traditional methods?

A3: L-prolinamide offers several advantages over traditional metal-based catalysts. It is readily available, inexpensive, and environmentally benign. [, ] Furthermore, L-prolinamide exhibits excellent catalytic activity in water, a green solvent, making it an attractive option for sustainable chemical synthesis. [, ]

Q4: Can you provide specific examples of reactions where L-prolinamide has shown promising results?

A4: L-prolinamide has demonstrated excellent catalytic activity and enantioselectivity in a variety of reactions, including: * Direct asymmetric aldol reactions between aromatic aldehydes and cyclic ketones like cyclohexanone, even in solvent-free conditions. [, , ] * α-selenenylation reactions of aldehydes with N-(phenylseleno)phthalimide, providing access to valuable synthetic intermediates. [, ] * Direct nitroso aldol reactions of α-branched aldehydes with nitrosobenzene, leading to the formation of less favored -hydroxyamino carbonyl compounds. []

Q5: What factors influence the catalytic activity and selectivity of L-prolinamide?

A5: Several factors can influence the catalytic performance of L-prolinamide, including: * The structure of the L-prolinamide derivative itself. Modifications to the amide group, such as the introduction of bulky substituents or additional functional groups, can significantly impact enantioselectivity. [, , ] * The solvent used in the reaction. While L-prolinamide exhibits good activity in water, the choice of solvent can affect both reaction rate and stereoselectivity. [, ] * The addition of additives, such as acids or bases, which can modulate the catalyst's activity and influence the reaction pathway. [, ]

Q6: Have there been efforts to immobilize L-prolinamide on solid supports?

A6: Yes, researchers have explored immobilizing L-prolinamide on various solid supports like SBA-15, hollow nanospheres, and polymers. [, ] This approach aims to enhance catalyst recovery and reusability, further promoting sustainability in organic synthesis.

Q7: What is the molecular formula and weight of L-prolinamide?

A7: The molecular formula of L-prolinamide is C5H10N2O, and its molecular weight is 114.15 g/mol.

Q8: What spectroscopic techniques are typically employed to characterize L-prolinamide?

A8: Common spectroscopic techniques used for characterizing L-prolinamide include: * Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure and purity. * Infrared (IR) spectroscopy to identify functional groups like amide bonds. * Mass spectrometry (MS) to determine the molecular weight and identify fragmentation patterns.

Q9: How has computational chemistry been utilized to study L-prolinamide?

A9: Computational techniques, particularly density functional theory (DFT) calculations, have been instrumental in understanding the mechanism of L-prolinamide catalyzed reactions. [, ]

Q10: What insights have DFT calculations provided about L-prolinamide catalyzed reactions?

A10: DFT studies have elucidated the role of hydrogen bonding interactions between the L-prolinamide catalyst and the substrates in stabilizing transition states, leading to enhanced enantioselectivity. [] These calculations have also provided insights into the rate-determining steps of the catalytic cycle, further aiding in catalyst design and optimization.

Q11: How do structural modifications to L-prolinamide affect its catalytic activity and enantioselectivity?

A11: Studies have revealed a strong correlation between L-prolinamide structure and its catalytic performance. For instance, increasing the hydrogen bond donor ability of the amide N-H group generally leads to improved enantioselectivity in aldol reactions. [] Additionally, incorporating bulky substituents or additional chiral centers in the L-prolinamide framework can fine-tune catalyst selectivity. [, ]

Q12: Are there any known applications of L-prolinamide in medicinal chemistry?

A12: Although L-prolinamide itself hasn't been extensively explored as a therapeutic agent, its incorporation into larger molecular frameworks has led to promising drug candidates. For instance, N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide, a complex molecule containing the L-prolinamide moiety, is being investigated for its potential in treating Hepatitis C virus (HCV). []

Q13: What about L-prolinamide's stability and formulation?

A13: Research on L-prolinamide's stability under various conditions, like temperature and pH, is crucial for its practical applications. [] Furthermore, strategies to improve its solubility and bioavailability, such as formulating it into suitable delivery systems, are areas of ongoing exploration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.